2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O4 It is known for its unique structural properties, which include a nitro group attached to an aniline ring and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of the propanoic acid group. One common method includes the nitration of 3-nitroaniline, followed by a reaction with 2-methylpropanoic acid under acidic conditions to form the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by a condensation reaction with the propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group using reagents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Reduction: 2-Methyl-2-(3-aminoanilino)propanoic acid.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(2-Nitroanilino)propanoic acid
Uniqueness
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is unique due to its specific structural configuration, which includes a nitro group on the aniline ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H13ClN2O4 |
---|---|
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-methyl-2-(3-nitroanilino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-10(2,9(13)14)11-7-4-3-5-8(6-7)12(15)16;/h3-6,11H,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
GBZOODKUZXZJTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.